2-(((6-bromo-1H-indol-3-yl)methyl)thio)ethanamine
Description
2-(((6-bromo-1H-indol-3-yl)methyl)thio)ethanamine is a brominated indole derivative featuring a thioether linkage (-S-CH2-) connecting the 3-position of the indole ring to an ethanamine group. The 6-bromo substitution on the indole ring enhances its lipophilicity and may influence receptor binding affinity. This compound is structurally related to tryptamine derivatives but distinguished by its methylthio bridge, which alters electronic properties and metabolic stability compared to oxygen-containing analogs. It is commonly synthesized as a hydrochloride salt (CAS: 108061-77-4) for improved solubility and handling . Applications include its use as a pharmaceutical intermediate, particularly in drug discovery targeting neurological or oncological pathways .
Properties
CAS No. |
99102-23-5 |
|---|---|
Molecular Formula |
C11H13BrN2S |
Molecular Weight |
285.21 g/mol |
IUPAC Name |
2-[(6-bromo-1H-indol-3-yl)methylsulfanyl]ethanamine |
InChI |
InChI=1S/C11H13BrN2S/c12-9-1-2-10-8(7-15-4-3-13)6-14-11(10)5-9/h1-2,5-6,14H,3-4,7,13H2 |
InChI Key |
OHXLINWEZJYSRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2CSCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-bromo-1H-indol-3-yl)methyl)thio)ethanamine typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 6-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) to yield 6-bromoindole.
Formation of 6-bromo-1H-indole-3-carbaldehyde: The 6-bromoindole is then subjected to a Vilsmeier-Haack reaction using DMF and phosphorus oxychloride (POCl3) to form 6-bromo-1H-indole-3-carbaldehyde.
Thioether Formation: The aldehyde group of 6-bromo-1H-indole-3-carbaldehyde is reacted with a thiol, such as ethanethiol, in the presence of a base like sodium hydride (NaH) to form the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Amine Group Reactivity
The primary amine (-NH₂) participates in nucleophilic reactions and serves as a key site for functionalization:
Key observation: Acylation reactions with benzamide derivatives achieved 60-90% yields when using coupling agents like EDC·HCl (N-(2-(1H-indol-3-yl)ethyl)benzamide synthesis) .
Thioether (S-CH₂) Transformations
The sulfide group shows moderate oxidation susceptibility and nucleophilic character:
Controlled oxidation forms sulfoxides without over-oxidation to sulfones under mild acidic conditions. Thioether stability requires inert atmospheres during storage .
Bromoindole Ring Modifications
The 6-bromo substituent enables regioselective aromatic chemistry:
The bromine atom shows preference for palladium-catalyzed cross-couplings over direct nucleophilic displacement due to indole ring electron density .
Redox Behavior
Reductive pathways dominate due to the indole-electron-rich system:
| Process | Conditions/Reagents | Outcomes | Source |
|---|---|---|---|
| Indole ring reduction | LiAlH₄, THF, reflux | Partial saturation (risk of N-H cleavage) | |
| Amine oxidation | KMnO₄, H₂SO₄ (controlled) | Nitroso derivatives (low yield) |
Caution: Strong oxidants like KMnO₄ degrade the indole scaffold at >40°C .
Stability and Side Reactions
Critical degradation pathways include:
-
Oxidative dimerization : Air exposure in polar solvents forms disulfide bonds between thioether groups .
-
Indole ring bromine loss : Prolonged heating (>80°C) in protic solvents generates HBr and des-bromo byproducts .
Reaction monitoring via HPLC (C18 column, 254 nm) achieves >95% purity control .
This compound's multifunctional design enables tailored modifications for pharmaceutical intermediates or materials science applications. Future research should explore photochemical reactivity and biocatalytic transformations.
Scientific Research Applications
2-(((6-bromo-1H-indol-3-yl)methyl)thio)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(((6-bromo-1H-indol-3-yl)methyl)thio)ethanamine involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Positional Isomers
- 2-(7-Bromo-1H-indol-3-yl)ethanamine (CAS: 40619-69-0):
The bromine substitution at the 7-position instead of 6 alters steric and electronic interactions. This positional isomer may exhibit distinct receptor selectivity due to changes in the indole ring’s electron density distribution . - 2-(6-Methoxy-1H-indol-3-yl)ethanamine hydrochloride (CAS: 3610-36-4): Replacing bromine with a methoxy group reduces molecular weight (MW: 224.69 vs.
| Compound | Substituent Position | Molecular Weight | Key Structural Feature |
|---|---|---|---|
| Target compound | 6-Bromo | 275.57 | Methylthio linkage |
| 2-(7-Bromo-1H-indol-3-yl)ethanamine | 7-Bromo | 239.12 | Ethanamine direct attachment |
| 6-Methoxytryptamine HCl | 6-Methoxy | 224.69 | Methoxy substitution |
Thioether vs. Ether/NBOMe Derivatives
- 25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-benzylethanamine):
Shares a brominated aromatic system but replaces the indole core with a dimethoxyphenyl group. The benzylamine substitution in NBOMe compounds enhances serotonin receptor (5-HT2A) agonism, contributing to potent psychoactive effects . - 6-Fluoro-3-(dimethylaminomethyl)indole (CAS: 343-93-1): Contains a dimethylaminomethyl group instead of the thioethanamine chain, reducing hydrogen-bonding capacity and altering pharmacokinetics .
Physicochemical and Electronic Properties
Quantum molecular descriptors calculated for related compounds (e.g., 2C-B, 25B-NBOMe) reveal key differences:
- HOMO-LUMO Gap : Bromine’s electron-withdrawing effect lowers the HOMO energy (-6.2 eV estimated), increasing electrophilicity compared to methoxy-substituted analogs (-5.8 eV) .
- Electrophilicity Index (ω): Higher ω values in brominated indoles (e.g., 3.5 eV) suggest greater reactivity toward nucleophilic biological targets compared to non-halogenated analogs (ω = 2.8 eV) .
| Parameter | Target Compound | 25B-NBOMe | 6-Methoxytryptamine |
|---|---|---|---|
| Molecular Weight | 275.57 | 392.27 | 224.69 |
| LogP (Predicted) | 2.8 | 3.5 | 1.2 |
| HOMO (eV) | -6.2 | -5.9 | -5.7 |
| Electrophilicity Index | 3.5 | 2.9 | 2.3 |
Biological Activity
2-(((6-bromo-1H-indol-3-yl)methyl)thio)ethanamine is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound is characterized by an indole moiety substituted with a bromine atom and a thioether linkage. This unique structure contributes to its biological properties.
Biological Activity Overview
Indole derivatives, including this compound, have been investigated for various biological activities:
- Anticancer Activity : Several studies have reported that indole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine atom in the structure enhances these effects, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis .
- Antimicrobial Properties : The compound has shown promising antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it might interact with kinases or phosphatases that regulate cell cycle progression and apoptosis .
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing neurotransmitter systems or hormonal pathways. This modulation can lead to significant physiological changes, including anti-inflammatory effects .
- DNA Interaction : Some studies suggest that indole derivatives can intercalate into DNA, thereby disrupting replication and transcription processes in rapidly dividing cells such as cancer cells.
Anticancer Studies
A notable study evaluated the anticancer properties of this compound) against several human cancer cell lines (e.g., HeLa, MDA-MB-231). The compound demonstrated an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin. The mechanism was linked to apoptosis induction via caspase activation pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Caspase activation |
| MDA-MB-231 | 15.0 | Induction of apoptosis |
| DLD-1 | 18.0 | Cell cycle arrest |
Antimicrobial Studies
In another investigation, 2-(((6-bromo-1H-indol-3-y)methyl)thio)ethanamine exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, indicating its potential as a novel antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Q & A
Q. What are the optimized synthetic routes for 2-(((6-bromo-1H-indol-3-yl)methyl)thio)ethanamine, and how can reaction conditions influence yield?
The synthesis typically involves functionalizing the 3-position of the 6-bromoindole scaffold. A common approach is:
- Step 1 : Bromination of indole at the 6-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) .
- Step 2 : Introduction of the methylthio group via alkylation. For example, reacting 6-bromo-1H-indole with methanesulfenyl chloride in the presence of a base (e.g., NaH) to form the thioether intermediate .
- Step 3 : Attachment of the ethanamine moiety using a nucleophilic substitution reaction with 2-aminoethylthiol under inert atmosphere (e.g., N₂) .
Q. Key optimization factors :
- Temperature : Lower temperatures reduce side reactions (e.g., oxidation of thiols).
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improves reaction efficiency.
Q. Which analytical techniques are critical for characterizing this compound, and what spectral signatures should researchers expect?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Aromatic protons (6-bromoindole) appear as multiplets at δ 7.2–7.8 ppm. The methylthio group (–SCH₂–) shows a singlet at δ 2.5–3.0 ppm, and the ethanamine protons (–CH₂NH₂) resonate at δ 2.8–3.2 ppm .
- ¹³C NMR : The brominated indole carbons are observed at δ 110–140 ppm, while the methylthio carbon appears at δ 35–40 ppm .
- Infrared (IR) Spectroscopy :
- N–H stretch (amine) at ~3350 cm⁻¹ and C–S stretch at ~650 cm⁻¹ .
- Mass Spectrometry (MS) :
Q. How should researchers design initial biological activity screens for this compound?
- Target Selection : Prioritize targets based on structural analogs, such as serotonin receptors (5-HT₆) due to the ethanamine moiety or kinases inhibited by brominated indoles .
- Assay Types :
- Controls : Include positive controls (e.g., known inhibitors) and vehicle-only groups to normalize results.
Advanced Research Questions
Q. What mechanistic insights exist for the bioactivity of brominated indole derivatives, and how might they apply to this compound?
- Receptor Binding : The ethanamine group facilitates hydrogen bonding with aspartate residues in GPCRs (e.g., 5-HT receptors), while the bromine enhances hydrophobic interactions with aromatic pockets .
- Enzyme Inhibition : Bromine’s electronegativity may disrupt ATP-binding sites in kinases, as seen in analogs like 6-bromoindirubin-3'-oxime .
- Experimental Validation :
Q. How can researchers resolve contradictions in reported bioactivity data for structural analogs?
- Data Harmonization :
- Structural Analysis :
- Statistical Approaches :
- Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies and assess heterogeneity .
Q. What strategies are recommended for studying the compound’s stability under physiological conditions?
- Degradation Studies :
- Stabilization Methods :
- Modify formulation (e.g., encapsulation in liposomes) to protect the thioether group from oxidation .
- Introduce electron-withdrawing substituents to reduce nucleophilic attack on the sulfur atom .
Q. How can structure-activity relationship (SAR) studies guide further optimization of this compound?
- Key Modifications :
- Methodology :
- Synthesize a library of analogs via combinatorial chemistry and screen against multiple targets .
- Use QSAR models to predict bioactivity based on electronic (Hammett σ) and steric (Taft Eₛ) parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
